REACTION_CXSMILES
|
[NH2:1][C:2]1[C:7]([NH:8][CH2:9][CH2:10][OH:11])=[C:6]([F:12])[C:5]([F:13])=[CH:4][CH:3]=1.[CH:14](O)=O>>[F:13][C:5]1[CH:4]=[CH:3][C:2]2[N:1]=[CH:14][N:8]([CH2:9][CH2:10][OH:11])[C:7]=2[C:6]=1[F:12]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
NC1=CC=C(C(=C1NCCO)F)F
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Name
|
|
Quantity
|
100 mL
|
Type
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reactant
|
Smiles
|
C(=O)O
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Type
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CUSTOM
|
Details
|
stirred for 2.5 hrs
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
The reaction is concentrated to dryness
|
Type
|
CONCENTRATION
|
Details
|
The reaction is concentrated
|
Type
|
FILTRATION
|
Details
|
The resulting precipitate is collected by filtration
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Type
|
WASH
|
Details
|
rinsed with cold ethyl acetate
|
Type
|
CONCENTRATION
|
Details
|
The mother liquor is concentrated
|
Type
|
CUSTOM
|
Details
|
purified by silica gel flash chromatography
|
Reaction Time |
2.5 h |
Name
|
|
Type
|
|
Smiles
|
FC=1C=CC2=C(N(C=N2)CCO)C1F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |